molecular formula C19H11ClF3N3O4S B3497627 N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide

N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide

Cat. No.: B3497627
M. Wt: 469.8 g/mol
InChI Key: PBTFRFROOOUODQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a nitro group (-NO2), a trifluoromethyl group (-CF3), and a chloro group (-Cl). These groups can significantly influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the trifluoromethyl group. Trifluoromethylation is a common reaction in organic chemistry and there are several methods available for introducing a trifluoromethyl group into a molecule .


Molecular Structure Analysis

The presence of the amide group can result in the formation of hydrogen bonds, which can influence the compound’s solubility and boiling point. The trifluoromethyl group is electron-withdrawing, which can affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amide group can undergo hydrolysis, while the trifluoromethyl group can participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .

Future Directions

The development of new methods for the synthesis of trifluoromethylated compounds is an active area of research, given their importance in pharmaceuticals and agrochemicals . Additionally, understanding the biological activity of these compounds could lead to the development of new drugs or pesticides .

Properties

IUPAC Name

N-[[2-chloro-4-(trifluoromethyl)phenyl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O4S/c20-13-9-11(19(21,22)23)4-5-14(13)24-18(31)25-17(27)16-7-6-15(30-16)10-2-1-3-12(8-10)26(28)29/h1-9H,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTFRFROOOUODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
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N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
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N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
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N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
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N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
Reactant of Route 6
N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide

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